molecular formula C46H36S B14194122 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene CAS No. 848684-57-1

2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene

Cat. No.: B14194122
CAS No.: 848684-57-1
M. Wt: 620.8 g/mol
InChI Key: RAXKYXFEKYTRFZ-UHFFFAOYSA-N
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Description

2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is an organic compound that belongs to the class of thiophenes This compound is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene typically involves the following steps:

    Formation of 9,9-dimethyl-9H-fluoren-2-yl groups: This step involves the synthesis of 9,9-dimethyl-9H-fluorene, which is then functionalized to form the 2-yl derivative.

    Coupling with 3,4-diphenylthiophene: The 9,9-dimethyl-9H-fluoren-2-yl groups are then coupled with 3,4-diphenylthiophene using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and appropriate solvents.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes, receptors, and other biomolecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dimethyl-9H-fluorene: A precursor in the synthesis of the target compound.

    3,4-Diphenylthiophene: The core structure of the target compound.

    Other substituted thiophenes: Compounds with similar thiophene cores but different substituents.

Uniqueness

2,5-Bis(9,9-dimethyl-9H-fluoren-2-YL)-3,4-diphenylthiophene is unique due to its combination of 9,9-dimethyl-9H-fluoren-2-yl groups and a 3,4-diphenylthiophene core. This unique structure imparts specific chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

848684-57-1

Molecular Formula

C46H36S

Molecular Weight

620.8 g/mol

IUPAC Name

2,5-bis(9,9-dimethylfluoren-2-yl)-3,4-diphenylthiophene

InChI

InChI=1S/C46H36S/c1-45(2)37-21-13-11-19-33(37)35-25-23-31(27-39(35)45)43-41(29-15-7-5-8-16-29)42(30-17-9-6-10-18-30)44(47-43)32-24-26-36-34-20-12-14-22-38(34)46(3,4)40(36)28-32/h5-28H,1-4H3

InChI Key

RAXKYXFEKYTRFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C(C(=C(S4)C5=CC6=C(C=C5)C7=CC=CC=C7C6(C)C)C8=CC=CC=C8)C9=CC=CC=C9)C

Origin of Product

United States

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